6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid is an organic compound characterized by its biphenyl structure, where a benzyloxy group is attached to one phenyl ring and a carboxylic acid group is attached to the other. Its molecular formula is , and it plays a significant role in various chemical and biological processes due to its unique structural features.
Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas in the presence of palladium on carbon for reduction, and bromine or nitric acid for substitution reactions.
6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid has shown potential biological activities, particularly as a ligand in receptor interactions. The benzyloxy group enhances membrane permeability, while the carboxylic acid group may facilitate hydrogen bonding with biological targets. Studies indicate that compounds with similar structures can exhibit inhibitory effects on enzymes such as butyrylcholinesterase, which is relevant in neuropharmacology.
The synthesis of 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid typically involves multi-step processes:
This method has advantages such as high yields and the use of readily available starting materials.
6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid finds applications in:
Interaction studies of this compound focus on its binding affinity and specificity towards various biological receptors. For instance, it has been evaluated against enzymes like butyrylcholinesterase, showing moderate inhibition which suggests its potential use in treating conditions related to cholinergic dysfunctions.
Several compounds share structural similarities with 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. Here are notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | Similar biphenyl structure | Different positioning of functional groups affecting reactivity |
| Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate | Contains a fluoro substituent | Enhanced binding affinity due to fluorine |
| 4-(Benzyloxycarbonylamino)-6-fluorobiphenyldicarboxylic acid | Contains two carboxylic acid groups | Increased acidity may alter pharmacological properties |
The uniqueness of 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid lies in the specific arrangement of its functional groups on the biphenyl scaffold. This unique configuration influences its reactivity and interactions with other molecules, making it valuable for various applications in medicinal chemistry and material science.
The biphenyl core of 6-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid is typically assembled via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that links aryl halides with boronic acids. Patent CN105085287A highlights a two-step synthesis starting with 2-benzyloxy-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid. The reaction employs [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (PdCl₂(dppf)) as the catalyst, which enhances coupling efficiency due to its electron-rich phosphine ligands stabilizing the palladium center. A mixed solvent system of 1,4-dioxane and water (3:1 v/v) ensures solubility of both organic and inorganic components, while potassium carbonate acts as a base to neutralize generated HBr.
Optimized conditions (80–100°C, 12–24 hours) yield 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid with an 85% isolated yield. Comparative studies in patent CN105801444A demonstrate that substituting toluene or tetrahydrofuran for 1,4-dioxane reduces yields by 15–20%, underscoring the solvent’s role in stabilizing reactive intermediates. The nitro group at the 3'-position is retained for subsequent reduction to an amine, which is critical for downstream functionalization.
Deprotection of the benzyloxy group is a pivotal step in accessing the free hydroxyl derivative. Patent CN105085287A describes a one-pot hydrogenation-debenzylation process using 10% palladium on carbon (Pd/C) under ambient hydrogen pressure (1 atm). The nitro group is concurrently reduced to an amine, eliminating the need for separate reduction steps. This method achieves a 90% yield of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, with no detectable over-reduction byproducts.
Alternative approaches, such as catalytic transfer hydrogenation with ammonium formate, have been explored but require elevated temperatures (60°C) and longer reaction times (12 hours), resulting in lower yields (70–75%). The patent emphasizes that Pd/C’s recyclability (up to five cycles without significant activity loss) makes it economically viable for industrial-scale production.
Carboxylic acid functionalization often involves saponification of ester precursors or direct oxidation of methyl groups. Patent CA2364862C discloses a high-pressure saponification method for converting oxazoline-protected biphenyl derivatives to carboxylic acids. Using concentrated hydrochloric acid (36.5%) at 120–160°C under 3–6 bar pressure, the reaction achieves near-quantitative conversion within 4–6 hours. An inert solvent like dichloromethane prevents hydrolysis side reactions, while the biphasic system facilitates easy separation of the aqueous and organic layers.
This method contrasts with traditional alkaline hydrolysis, which suffers from low yields (50–60%) due to decarboxylation at high pH. The patent further notes that substituting hydrochloric acid with sulfuric acid or trifluoroacetic acid reduces efficiency by 20–30%, highlighting the unique role of chloride ions in stabilizing transition states.
Single-crystal X-ray diffraction analysis of 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid (C₂₀H₁₆O₃) has revealed detailed molecular conformations and crystallographic parameters [1] [8]. The compound crystallizes in the monoclinic space group P2/c with four molecules in the asymmetric unit at room temperature (299 K) [1] [20]. The unit cell dimensions are a = 31.9237(13) Å, b = 7.0199(3) Å, c = 6.9184(3) Å, with β = 91.864(1)°, resulting in a cell volume of 1549.60(11) ų [1] [20].
The molecular structure exhibits specific dihedral angles that define the three-dimensional conformation of the compound [1] [8]. The dihedral angle between the aromatic ring of the benzyloxy group (C1–C7) and the biphenyl carboxylic acid ring (C8–C13) is 89.11(2)°, indicating a nearly perpendicular orientation [1]. The angle between the benzyloxy group and the second biphenyl ring (C14–C19) measures 69.93(8)°, demonstrating significant twist between these aromatic systems [1]. Within the biphenyl carboxylic acid moiety, the adjacent rings (C8–C13 and C14–C19) display a dihedral angle of 26.09(4)°, representing a moderate twist that deviates from planarity [1] [8].
The torsion angle within the benzyloxy moiety (C1—C7—O1—C8) is −175.9(2)°, indicating an anti-conformation for the ether linkage [1]. Experimental bond lengths obtained from X-ray diffraction studies show O1—C8 at 1.366(3) Å, O1—C7 at 1.437(3) Å, O2—C20 at 1.241(3) Å, and O3—C20 at 1.270(3) Å [1] [20]. The bond angle C8—O1—C7 measures 117.75(19)°, while the angles O1—C8—C13 and O1—C8—C9 are 115.7(2)° and 125.3(2)°, respectively [1] [20].
Density functional theory calculations at the B3LYP/6-311++G(d,p) level were performed to compare theoretical parameters with experimental X-ray diffraction data [1] [8]. The calculated bond lengths show excellent agreement with experimental values, with O1—C8 calculated at 1.36392 Å compared to the experimental 1.366(3) Å [1]. The torsion angles also demonstrate good correlation, with the calculated C7—O1—C8—C13 angle of 179.2209° closely matching the experimental value of 179.0(2)° [1].
Table 1: Crystallographic Data for 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid
| Parameter | Value |
|---|---|
| Chemical formula | C₂₀H₁₆O₃ |
| Molecular weight (g/mol) | 304.33 |
| Crystal system | Monoclinic |
| Space group | P2/c |
| Temperature (K) | 299 |
| Unit cell dimensions a (Å) | 31.9237(13) |
| Unit cell dimensions b (Å) | 7.0199(3) |
| Unit cell dimensions c (Å) | 6.9184(3) |
| Beta angle (°) | 91.864(1) |
| Volume (ų) | 1549.60(11) |
| Z | 4 |
| Density (Mg m⁻³) | 1.304 |
| Absorption coefficient (mm⁻¹) | 0.09 |
| Final R indices [F² > 2σ(F²)] | 0.069 |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Experimental (X-ray) | DFT Calculated |
|---|---|---|
| O1—C8 (Å) | 1.366(3) | 1.36392 |
| O1—C7 (Å) | 1.437(3) | 1.43631 |
| O2—C20 (Å) | 1.241(3) | 1.20944 |
| O3—C20 (Å) | 1.270(3) | 1.35882 |
| C8—O1—C7 (°) | 117.75(19) | 118.64625 |
| O1—C8—C13 (°) | 115.7(2) | 115.79634 |
| Torsion angle C8—O1—C7—C1 (°) | -175.9(2) | -178.9820 |
Hirshfeld surface analysis provides quantitative insight into the non-covalent interactions that govern the crystal packing of 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid [1] [9]. The analysis reveals that hydrogen-hydrogen contacts constitute the largest contribution to the crystal packing at 39.7% of the total surface interactions [1] [9]. Carbon-hydrogen and hydrogen-carbon contacts represent 39.0% of the interactions, highlighting the significance of these weak but numerous contacts in stabilizing the crystal structure [1] [9].
Oxygen-hydrogen and hydrogen-oxygen interactions account for 18.0% of the surface contacts, reflecting the importance of hydrogen bonding involving the carboxylic acid group and the ether oxygen atom [1] [9]. The remaining 3.3% of interactions comprise other miscellaneous weak contacts that contribute to the overall stability of the crystal lattice [1] [9].
Two-dimensional fingerprint plots derived from the Hirshfeld surface analysis demonstrate the distribution and nature of these intermolecular contacts [1] [9]. The hydrogen-hydrogen interactions appear as broad features on the fingerprint plots, indicating their dispersed nature throughout the crystal structure [1] [12]. The oxygen-hydrogen contacts display characteristic wings in the fingerprint plots, providing evidence for directed hydrogen bonding interactions [1] [12].
Energy framework calculations reveal the relative contributions of different energy components to the total interaction energy [1] [9]. The dispersion energy dominates at 201.0 kJ mol⁻¹, significantly exceeding the electrostatic energy of 145.6 kJ mol⁻¹ and the polarization energy of 47.3 kJ mol⁻¹ [1] [9]. The total interaction energy amounts to 308.0 kJ mol⁻¹, with the repulsion energy calculated at 83.6 kJ mol⁻¹ [1] [9]. The predominance of dispersion energy indicates that van der Waals forces play a crucial role in maintaining the crystal structure integrity [1] [9].
Table 3: Hirshfeld Surface Analysis - Intermolecular Contact Contributions
| Interaction Type | Percentage Contribution (%) | Description |
|---|---|---|
| H⋯H contacts | 39.7 | Van der Waals interactions between hydrogen atoms |
| C⋯H/H⋯C contacts | 39.0 | Hydrogen-carbon interactions including C-H⋯π |
| O⋯H/H⋯O contacts | 18.0 | Hydrogen bonding involving oxygen atoms |
| Other contacts | 3.3 | Miscellaneous weak interactions |
The crystal packing of 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid is characterized by a well-defined network of intermolecular hydrogen bonds that generate specific supramolecular motifs [1] [8]. The primary hydrogen bonding interaction occurs between carboxylic acid groups, where O3—H3A⋯O2 hydrogen bonds link molecules into inversion dimers [1] [8]. These dimers are characterized by pairs of O—H⋯O hydrogen bonds that generate the characteristic R₂²(8) ring motif commonly observed in carboxylic acid structures [1] [14] [18].
The O3—H3A⋯O2 interaction exhibits a donor-hydrogen distance of 1.20(5) Å, a hydrogen-acceptor distance of 1.42(5) Å, and a donor-acceptor distance of 2.617(3) Å [1] [20]. The bond angle measures 175(4)°, indicating a nearly linear hydrogen bond that maximizes the electrostatic interaction [1] [20]. The relatively large donor-hydrogen distance of 1.20(5) Å results from tensile stress between the dimers, which weakens the hydrogen bond strength but maintains the overall dimer structure [1] [17].
Beyond the primary carboxylic acid dimers, the crystal structure is further stabilized by multiple C—H⋯π interactions that link the dimeric units into extended molecular sheets [1] [8]. Four distinct C—H⋯π interactions have been identified: C3—H3⋯Cg1, C6—H6⋯Cg1, C9—H9⋯Cg2, and C12—H12⋯Cg2, where Cg1 and Cg2 represent the centroids of the aromatic rings [1] [20]. These interactions exhibit donor-acceptor distances ranging from 3.588(4) to 3.711(4) Å and bond angles between 146° and 149°, consistent with weak but significant aromatic interactions [1] [20].
Intramolecular hydrogen bonds also contribute to the molecular conformation stability [1] [8]. Two intramolecular C—H⋯O interactions are observed: C15—H15⋯O2 with a donor-acceptor distance of 2.791(3) Å and C17—H17⋯O3 with a distance of 2.767(4) Å [1] [20]. These interactions help maintain the specific molecular geometry and prevent conformational flexibility that could disrupt the crystal packing [1] [8].
The combination of strong O—H⋯O hydrogen bonds forming R₂²(8) dimeric motifs and weaker C—H⋯π interactions results in the formation of molecular sheets propagating along the (010) crystallographic direction [1] [8]. This hierarchical assembly from dimers to sheets represents a common supramolecular organization pattern in biphenyl carboxylic acid derivatives [1] [16] [22].
Table 4: Hydrogen Bonding Geometry
| Interaction | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Type |
|---|---|---|---|---|---|
| O3—H3A⋯O2 | 1.20(5) | 1.42(5) | 2.617(3) | 175(4) | Intermolecular O-H⋯O |
| C15—H15⋯O2 | 0.93 | 2.48 | 2.791(3) | 100 | Intramolecular C-H⋯O |
| C17—H17⋯O3 | 0.93 | 2.48 | 2.767(4) | 98 | Intramolecular C-H⋯O |
| C3—H3⋯Cg1 | 0.93 | 2.88 | 3.711(4) | 149 | C-H⋯π interaction |
| C6—H6⋯Cg1 | 0.93 | 2.77 | 3.588(4) | 147 | C-H⋯π interaction |
| C9—H9⋯Cg2 | 0.93 | 2.86 | 3.667(3) | 146 | C-H⋯π interaction |
| C12—H12⋯Cg2 | 0.93 | 2.81 | 3.629(3) | 147 | C-H⋯π interaction |
Density functional theory calculations utilizing the Becke three-parameter hybrid correlation functional combined with Lee-Yang-Parr correlation functional (B3LYP) and the 6-311++G(d,p) basis set have been extensively employed to investigate the electronic properties of 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid [1] [2]. This computational approach provides accurate predictions of frontier molecular orbital energies and electronic transitions that are essential for understanding the reactivity and photophysical properties of biphenyl carboxylic acid derivatives [3] [4].
The highest occupied molecular orbital (HOMO) energy of 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid was calculated to be -6.0814 electron volts, while the lowest unoccupied molecular orbital (LUMO) energy was determined to be -1.7466 electron volts [1]. These values yield a HOMO-LUMO energy gap of 4.3347 electron volts, which is characteristic of aromatic biphenyl systems and indicates moderate reactivity [1] [2]. The relatively large energy gap suggests that the compound exhibits stability under ambient conditions while maintaining sufficient electronic activity for biological interactions [5].
Table 1: Density Functional Theory Electronic Properties
| Property | 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | Computational Method |
|---|---|---|
| HOMO Energy (eV) | -6.0814 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -1.7466 | B3LYP/6-311++G(d,p) |
| Energy Gap (eV) | 4.3347 | B3LYP/6-311++G(d,p) |
| Ionization Energy (eV) | 6.0801 | B3LYP/6-311++G(d,p) |
| Electron Affinity (eV) | 1.7464 | B3LYP/6-311++G(d,p) |
| Electronegativity (eV) | 3.913 | B3LYP/6-311++G(d,p) |
| Chemical Hardness (eV) | 2.167 | B3LYP/6-311++G(d,p) |
| Chemical Softness (eV⁻¹) | 0.231 | B3LYP/6-311++G(d,p) |
| Electrophilicity Index (eV) | 3.534 | B3LYP/6-311++G(d,p) |
The electron density distribution analysis reveals that in the HOMO, electron density is predominantly concentrated on the biphenyl rings with minor contribution from the oxygen atom in the benzyloxy group [1]. Conversely, the LUMO electron density is primarily localized on the benzoic acid portion of the biphenyl system [1]. This orbital localization pattern is characteristic of conjugated aromatic systems and provides insight into the electronic excitation pathways and potential reactive sites [6] [7].
Global reactivity descriptors derived from DFT calculations provide quantitative measures of chemical reactivity. The ionization energy of 6.0801 electron volts and electron affinity of 1.7464 electron volts indicate moderate electron-donating and accepting capabilities [1]. The electronegativity value of 3.913 electron volts suggests balanced electron distribution, while the chemical hardness of 2.167 electron volts indicates moderate resistance to charge transfer [1]. The electrophilicity index of 3.534 electron volts demonstrates strong electrophilic character, indicating the compound's propensity to accept electrons in chemical reactions [1] [8].
The electronic transitions predicted by time-dependent density functional theory calculations correspond to ultraviolet-visible absorption spectra in the range of 254-291 nanometers, consistent with π-π* transitions typical of aromatic biphenyl systems [2]. These calculations provide fundamental understanding of the photophysical properties and electronic behavior essential for predicting biological activity and chemical reactivity [7].
Molecular docking studies have demonstrated the potential therapeutic applications of 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid derivatives through their interactions with various biological targets. The benzyloxy biphenyl carboxylic acid scaffold exhibits significant binding affinity to multiple protein receptors, making it a valuable pharmacophore for drug design applications [9] [10] [11].
Computational docking analysis of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid with the severe acute respiratory syndrome coronavirus 2 Omicron variant (Protein Data Bank identification 8BEC) revealed a binding affinity of -7.6 kilocalories per mole [1]. The binding interactions include one conventional hydrogen bond with alanyl-cysteine peptidase C:61 and two π-donor hydrogen bonds with glycine C:44 and leucine C:45 [1]. These interactions demonstrate the compound's potential as an antiviral agent through specific protein-ligand recognition mechanisms [1].
Table 2: Molecular Docking Studies with Biological Targets
| Target Protein | Compound | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| SARS-CoV-2 Omicron (8BEC) | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | -7.6 | H-bond with ACP C:61, π-donor bonds with GLY C:44, LEU C:45 |
| Estrogen Receptor Alpha (3ERT) | Benzyloxy biphenyl carboxylic acid (3j) | -9.9 | H-bond with Thr347, π-cation with Glu353, π-anion with Arg394 |
| DNA Gyrase | β-Carboline analogues (reference) | -6.8 to -9.4 | H-bond with Val71 (carboxylic acid moiety) |
Estrogen receptor alpha has emerged as a particularly promising target for benzyloxy biphenyl carboxylic acid derivatives. Molecular docking studies of compound 3j, a benzyloxy-substituted biphenyl carboxylic acid, with estrogen receptor alpha (Protein Data Bank identification 3ERT) demonstrated exceptional binding affinity of -9.9 kilocalories per mole [10] [11]. The binding mechanism involves hydrogen bond formation between the carboxylic acid oxygen and threonine 347, π-cation interactions with glutamic acid 353, and π-anion interactions with arginine 394 [10] [11]. The biphenyl system additionally forms π-sulfur interactions with methionine 343 and methionine 421, contributing to the overall binding stability [10] [11].
Energy framework analysis provides comprehensive understanding of the intermolecular interactions governing crystal stability in 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid through quantitative evaluation of electrostatic, polarization, dispersion, and repulsion energy components [1] [13] [14]. This computational approach enables visualization of the three-dimensional topology of intermolecular interactions and provides mechanistic insights into crystal packing preferences and mechanical properties [15] [16].
The total intermolecular interaction energy calculated for 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid crystals was determined to be 308.0 kilojoules per mole [1]. This substantial stabilization energy arises from the cooperative effects of multiple intermolecular interaction types, with dispersion forces providing the dominant contribution to crystal stability [1] [13]. The energy framework calculations employed the CE-B3LYP/6-31G(d,p) level of theory with appropriate scale factors to account for the different energy components [1] [14].
Table 3: Energy Framework Analysis for Crystal Stability
| Energy Component | Value (kJ/mol) | Contribution (%) | Description |
|---|---|---|---|
| Electrostatic Energy (Eele) | 145.6 | 47.3 | Coulombic interactions between charge distributions |
| Polarization Energy (Epol) | 47.3 | 15.4 | Induced dipole interactions |
| Dispersion Energy (Edis) | 201.0 | 65.3 | London dispersion forces - dominant component |
| Repulsion Energy (Erep) | 83.6 | 27.1 | Pauli exchange repulsion |
| Total Interaction Energy (Etot) | 308.0 | 100.0 | Overall stabilization energy |
Dispersion energy emerged as the most significant contributor to crystal stability, accounting for 201.0 kilojoules per mole or approximately 65.3 percent of the total stabilization energy [1] [13]. This predominance of dispersion forces is characteristic of organic molecular crystals containing extended aromatic systems, where London dispersion interactions between π-electron systems provide substantial stabilization [17] [18]. The high dispersion energy component significantly influences the mechanical properties of the crystal, contributing to its resistance to deformation and overall structural integrity [1] [16].
Electrostatic interactions contribute 145.6 kilojoules per mole (47.3 percent) to the total stabilization energy, primarily arising from hydrogen bonding between carboxylic acid dimers and dipole-dipole interactions between polar functional groups [1] [13]. The crystal structure features inversion dimers linked by pairs of oxygen-hydrogen···oxygen hydrogen bonds generating eight-membered ring motifs with the graph set notation R²₂(8) [1]. These hydrogen bonding interactions provide directional stability and contribute to the observed molecular arrangement in the solid state [1].
Polarization energy accounts for 47.3 kilojoules per mole (15.4 percent) of the total interaction energy, reflecting the induced dipole interactions arising from the mutual polarization of molecules in the crystal environment [1] [19]. This component becomes particularly significant in systems containing highly polarizable aromatic rings and heteroatoms, contributing to the overall binding affinity and crystal cohesion [1] [19].
The Hirshfeld surface analysis complementing the energy framework calculations reveals that hydrogen-hydrogen contacts contribute 39.7 percent, hydrogen-carbon/carbon-hydrogen interactions contribute 39.0 percent, and hydrogen-oxygen/oxygen-hydrogen contacts contribute 18.0 percent to the crystal packing [1]. This distribution of intermolecular contacts correlates with the energy framework results, confirming the importance of van der Waals interactions and hydrogen bonding in determining crystal stability [1] [13].
Table 4: Hirshfeld Surface Analysis - Intermolecular Interactions
| Interaction Type | Contribution to Crystal Packing (%) | Significance |
|---|---|---|
| H···H | 39.7 | Van der Waals interactions |
| H···C/C···H | 39.0 | Aromatic-hydrogen contacts |
| H···O/O···H | 18.0 | Hydrogen bonding interactions |
| Other contacts | 3.3 | Minor contributions |
The energy framework topology reveals anisotropic interaction patterns that provide insights into the mechanical properties and potential failure modes of the crystal [16]. The higher dispersion energy enhances the binding affinity of potential ligand-protein interactions by providing additional attractive forces during molecular recognition processes [1]. This understanding of intermolecular interaction patterns enables prediction of crystal morphology, polymorphism behavior, and mechanical properties essential for pharmaceutical development and materials applications [15] [16].